1,14-Dibromotetradecane

Description

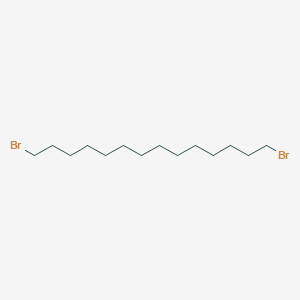

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,14-dibromotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28Br2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDENLXLNLFKRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCBr)CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068049 | |

| Record name | Tetradecane, 1,14-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37688-96-3 | |

| Record name | 1,14-Dibromotetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37688-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,14-Dibromotetradecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037688963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecane, 1,14-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecane, 1,14-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,14-dibromotetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,14-DIBROMOTETRADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7FH2T4N5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,14-Dibromotetradecane chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1,14-Dibromotetradecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional long-chain alkyl halide that has emerged as a valuable tool in the fields of organic synthesis and medicinal chemistry. Its linear, fourteen-carbon backbone terminating in two reactive bromine atoms makes it an ideal linker molecule, capable of covalently connecting two different molecular entities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and, most notably, its application in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

This compound is a solid at room temperature, a characteristic that distinguishes it from many shorter-chain dibromoalkanes. Its long aliphatic chain imparts significant hydrophobicity. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Tetradecamethylene dibromide | [1] |

| CAS Number | 37688-96-3 | [1] |

| Molecular Formula | C₁₄H₂₈Br₂ | [1] |

| Molecular Weight | 356.18 g/mol | [1] |

| Appearance | Faint beige fused solid | [2] |

| Melting Point | 50.4 °C | [3] |

| Boiling Point | 366.3 °C at 760 mmHg | [3] |

| Density | ~1.245 g/cm³ | [3] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents like hexane and chloroform. | [4] |

Synthesis and Purification

The primary route for synthesizing this compound is through the dibromination of the corresponding diol, 1,14-tetradecanediol.[3] This transformation is a classic example of nucleophilic substitution, where the hydroxyl groups are converted into good leaving groups, which are subsequently displaced by bromide ions.

Causality in Synthesis Protocol Selection

The choice of a strong acid like HBr in conjunction with a dehydrating agent (often H₂SO₄) is critical. The acid protonates the hydroxyl groups of the diol, converting them into water (H₂O), which is an excellent leaving group. The bromide ion (Br⁻), a good nucleophile, can then attack the electrophilic carbon in an S_N2 reaction. The use of heat is necessary to overcome the activation energy for this substitution. An alternative, milder approach involves reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), which also convert alcohols to alkyl bromides, often with higher yields and fewer side products like ethers or alkenes.

Detailed Synthesis Protocol (from 1,14-tetradecanediol)

This protocol is based on established methods for the bromination of long-chain alcohols.[5]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,14-tetradecanediol.

-

Add an excess of 48% aqueous hydrobromic acid (HBr). The excess HBr serves as both the bromine source and the acidic catalyst.

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise with stirring.

Step 2: Reflux

-

Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Maintain the reflux for 8-12 hours to ensure complete conversion of both hydroxyl groups. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the diol spot.

Step 3: Work-up and Extraction

-

Allow the mixture to cool to room temperature. The product will likely solidify.

-

Add an equal volume of cold water and diethyl ether (or another suitable organic solvent like dichloromethane).

-

Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. The organic layer will contain the this compound.

-

Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.

Step 4: Drying and Solvent Removal

-

Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

Given its solid nature, recrystallization is an effective method for purifying this compound.

Causality: The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[6] An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor). For a non-polar molecule like this compound, a solvent system like ethanol or a mixture of ethanol and water is often suitable.

Step-by-Step Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

-

Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Dry the crystals under vacuum to remove residual solvent.

Caption: Synthesis and Purification Workflow for this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to be relatively simple. The most prominent peaks will be the C-H stretching vibrations of the methylene groups in the 2850-2960 cm⁻¹ region and the C-H bending (scissoring) vibrations around 1465 cm⁻¹. The C-Br stretching vibration will appear in the fingerprint region, typically between 500 and 600 cm⁻¹.[1] The absence of a broad peak around 3300 cm⁻¹ confirms the complete conversion of the starting diol's -OH groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the molecule's symmetry, its NMR spectra are simpler than would be expected for a 14-carbon chain.

-

¹H NMR: The most downfield signal will be a triplet corresponding to the four protons on the carbons directly attached to the bromine atoms (Br-CH₂ -). This signal is expected around 3.4 ppm.[7] The protons on the adjacent carbons (-CH₂ -CH₂-Br) will appear as a multiplet around 1.85 ppm. The remaining 20 protons of the central methylene groups will overlap in a large, broad signal between 1.2 and 1.4 ppm.[7]

-

¹³C NMR: The spectrum will show a limited number of signals due to symmetry. The carbons bonded to bromine ( C H₂-Br) will be the most downfield among the aliphatic signals, expected around 34 ppm. The adjacent carbons will appear around 33 ppm, with the remaining internal carbons appearing in the 28-30 ppm range.[5]

-

| Predicted NMR Data (in CDCl₃) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Br-CH₂- | ~3.4 (triplet) | ~34 |

| Br-CH₂-CH₂- | ~1.85 (multiplet) | ~33 |

| Internal -(CH₂)₁₀- | ~1.2-1.4 (broad multiplet) | ~28-30 |

Chemical Reactivity and Mechanisms

The synthetic utility of this compound stems from the reactivity of the two terminal carbon-bromine bonds. As a primary alkyl halide, it is an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions .[8]

Mechanism: In an S_N2 reaction, a nucleophile (Nu⁻) attacks the electrophilic carbon atom, and in a single, concerted step, the bromide leaving group departs. This reaction proceeds with an inversion of stereochemistry, although this is not relevant for the achiral carbons of this compound.

Because the molecule has two such reactive sites, it can act as a homobifunctional electrophile . It can react with two equivalents of a nucleophile to form a symmetrical product or be used to link two different nucleophilic molecules in a stepwise fashion. Its long, flexible alkyl chain is often desirable for spanning significant distances between two molecular recognition elements.

Applications in Drug Development: The PROTAC Linker

A prominent and cutting-edge application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .[9][10] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to destroy specific target proteins implicated in disease.[11]

A PROTAC molecule consists of three parts:

-

A ligand that binds to a target protein.

-

A ligand that binds to an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

The linker's role is crucial; its length and flexibility determine the ability of the PROTAC to form a stable ternary complex between the target protein and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein. This compound, with its 14-carbon chain, serves as a long, hydrophobic linker.[12] It is used to connect the two different ligands, which are typically functionalized with nucleophilic groups (e.g., amines, phenols, thiols) that can displace the bromide ions.

References

- 1. This compound | C14H28Br2 | CID 169955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:37688-96-3 | Chemsrc [chemsrc.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1-Bromotetradecane synthesis - chemicalbook [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. 1-Bromotetradecane (112-71-0) 1H NMR spectrum [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to 1,14-Dibromotetradecane for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Long-Chain Bifunctional Linkers

In the intricate landscape of modern organic synthesis and drug development, the ability to precisely connect molecular entities is paramount. Bifunctional molecules, particularly α,ω-dihaloalkanes, serve as fundamental building blocks for constructing complex molecular architectures. Among these, 1,14-Dibromotetradecane (CAS No. 37688-96-3), with its fourteen-carbon aliphatic chain capped by reactive bromine atoms at each terminus, offers a unique combination of length, flexibility, and reactivity. This guide provides a comprehensive technical overview of its synthesis, properties, and strategic applications, with a particular focus on its emerging role in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Section 1: Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature, a characteristic that distinguishes it from many shorter-chain dibromoalkanes.[1] Its long aliphatic backbone imparts significant lipophilicity, a property that can be strategically leveraged in drug design to enhance membrane permeability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 37688-96-3 | [2] |

| Molecular Formula | C₁₄H₂₈Br₂ | [2] |

| Molecular Weight | 356.18 g/mol | [2] |

| Melting Point | 50.4 °C | [3] |

| Boiling Point | 366.3 °C at 760 mmHg | [3] |

| Density | 1.245 g/cm³ | [3] |

| Physical Form | Solid | [1] |

| LogP | 6.45740 | [3] |

A thorough understanding of the spectroscopic signature of this compound is crucial for reaction monitoring and quality control. The key spectral features are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Source(s) |

| ¹H NMR | Signals corresponding to the methylene protons adjacent to the bromine atoms (triplet, ~3.4 ppm) and the large unresolved multiplet of the internal methylene protons (~1.2-1.4 ppm). | [] |

| ¹³C NMR | Resonances for the carbon atoms bonded to bromine (~34 ppm) and the internal methylene carbons. | [] |

| Mass Spec (GC-MS) | Characteristic isotopic pattern for two bromine atoms. | [] |

| FTIR | C-H stretching and bending vibrations. | [] |

Section 2: Synthesis of this compound

The most common and direct precursor for the synthesis of this compound is 1,14-tetradecanediol.[3][5] The conversion of the terminal hydroxyl groups to bromides can be achieved through several established methods, with the choice of reagent often depending on the desired reaction conditions (e.g., temperature, tolerance of other functional groups) and scale. Two prevalent methods are detailed below.

Method 1: Bromination using Phosphorus Tribromide (PBr₃)

This method is widely used for converting primary and secondary alcohols to alkyl bromides and proceeds via an Sₙ2 mechanism, which is important for stereochemical control if chiral centers are present.[1][6]

Causality of Experimental Choices:

-

PBr₃ as the Reagent: Phosphorus tribromide is an effective brominating agent for primary alcohols. The reaction avoids the formation of carbocation intermediates, thus preventing rearrangements that can occur with methods employing strong acids like HBr/H₂SO₄.[]

-

Sₙ2 Mechanism: The reaction proceeds through the formation of a phosphite ester intermediate, which is an excellent leaving group. The subsequent backside attack by the bromide ion ensures a clean inversion of configuration at a chiral center and is highly efficient for sterically unhindered primary alcohols.[7]

-

Anhydrous Conditions: The reaction is sensitive to water, as PBr₃ reacts with water to produce phosphorous acid and HBr.[3] Therefore, anhydrous solvents and reactants are crucial for optimal yield.

Detailed Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 1,14-tetradecanediol (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Reagent Addition: Cool the solution in an ice bath to 0 °C. Add phosphorus tribromide (approximately 0.7 equivalents, as one mole of PBr₃ can react with three moles of alcohol) dropwise via the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting diol.

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly over crushed ice to quench the excess PBr₃. Separate the organic layer.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Method 2: Bromination using Hydrobromic Acid (HBr)

This classical method is also effective for primary alcohols, though it may require harsher conditions and the use of a catalyst.[8]

Causality of Experimental Choices:

-

HBr and H₂SO₄: Concentrated HBr in the presence of a strong acid catalyst like H₂SO₄ protonates the hydroxyl group, converting it into a good leaving group (water).[9] The bromide ion then acts as a nucleophile in an Sₙ2 reaction.[10]

-

Elevated Temperature: The reaction typically requires heating to overcome the activation energy for the Sₙ2 displacement of water.[8]

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask containing 1,14-tetradecanediol (1 equivalent), add an excess of 48% aqueous hydrobromic acid.

-

Catalyst Addition: Slowly and with cooling, add concentrated sulfuric acid dropwise.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After cooling, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude this compound can be purified by recrystallization.

Section 3: Applications in Drug Development and Research

The bifunctional nature of this compound makes it a valuable tool in drug discovery, particularly as a long-chain linker to connect two different molecular entities.[6] Its fourteen-carbon chain provides significant spatial separation and flexibility, which can be crucial for optimizing the biological activity of the resulting conjugate.

Case Study: this compound as a Linker in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[6] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. The length and composition of the linker are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) and for the overall physicochemical properties of the molecule.[][6]

The Role of the Long Alkyl Linker:

-

Spatial Orientation: The ~17.5 Å length of a 14-carbon chain allows for significant reach and flexibility, enabling the two ligands to bind to their respective proteins simultaneously and adopt a conformation suitable for ubiquitination.[11]

-

Membrane Permeability: Long alkyl linkers, being lipophilic, can enhance the passive diffusion of PROTACs across cell membranes, which is often a challenge for these relatively large molecules.[12]

-

Modulation of Physicochemical Properties: While increasing lipophilicity, purely alkyl linkers lack hydrogen bond acceptors, which can be advantageous in reducing the topological polar surface area (TPSA). However, this can also lead to poor aqueous solubility.[] Therefore, the choice of a purely aliphatic linker like that derived from this compound represents a strategic decision to prioritize membrane permeability.[12]

Workflow for PROTAC Synthesis using this compound:

The synthesis of a PROTAC using this compound typically involves a sequential, two-step nucleophilic substitution.

Caption: A generalized workflow for the synthesis of a PROTAC utilizing this compound as a linker.

Detailed Experimental Protocol (Generalized):

-

Synthesis of the Monofunctionalized Linker:

-

Dissolve the E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) containing a nucleophilic handle (e.g., an amine or phenol) in a suitable polar aprotic solvent like DMF or acetonitrile.

-

Add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to deprotonate the nucleophile.

-

Add a solution of this compound (1.0-1.2 equivalents) in the same solvent.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor by LC-MS until the starting ligand is consumed.

-

Perform an aqueous work-up and purify the resulting mono-substituted intermediate by column chromatography. The key is to use a slight excess of the dibromoalkane to favor mono-alkylation.

-

-

Coupling to the Target Protein Ligand:

-

Dissolve the purified monofunctionalized linker intermediate and the target protein ligand (containing a suitable nucleophile) in a polar aprotic solvent.

-

Add a base to facilitate the second nucleophilic substitution reaction.

-

Heat the reaction and monitor its progress by LC-MS.

-

Upon completion, perform an aqueous work-up and purify the final PROTAC molecule using preparative HPLC.

-

Section 4: Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

Handling and Storage:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Store in a well-ventilated place. Keep the container tightly closed.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

Section 5: Conclusion and Future Outlook

This compound is a versatile and strategically important building block for organic synthesis and drug discovery. Its long, flexible, and lipophilic nature makes it a particularly interesting linker for the construction of bifunctional molecules like PROTACs, where it can be used to tune physicochemical properties and optimize biological activity. As the field of targeted protein degradation continues to expand, the rational design of linkers will become increasingly crucial. A thorough understanding of the synthesis, reactivity, and properties of linkers such as this compound will be essential for the next generation of innovative therapeutics.

References

- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C14H28Br2 | CID 169955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2019238886A1 - Bifunctional molecules for targeting usp14 - Google Patents [patents.google.com]

- 5. This compound | CAS#:37688-96-3 | Chemsrc [chemsrc.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2024057021A1 - Compounds for targeted protein degradation - Google Patents [patents.google.com]

- 10. US10646575B2 - Heterocyclic degronimers for target protein degradation - Google Patents [patents.google.com]

- 11. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,14-Dibromotetradecane: Properties, Synthesis, and Applications in Drug Discovery

Introduction

1,14-Dibromotetradecane is a bifunctional α,ω-dihaloalkane that serves as a versatile building block in organic synthesis. Its linear fourteen-carbon chain, terminated at both ends by reactive bromine atoms, makes it an ideal candidate for constructing complex molecular architectures. For researchers, particularly those in the field of medicinal chemistry and drug development, this compound is of significant interest as a homobifunctional crosslinker. Its length and chemical reactivity are particularly suited for its emerging role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] This guide provides a comprehensive overview of the essential technical details of this compound, from its fundamental physicochemical properties to its synthesis, characterization, and strategic application in modern drug discovery.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in research.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Tetradecane, 1,14-dibromo-; Tetradecamethylene dibromide |

| Molecular Formula | C₁₄H₂₈Br₂[3] |

| Molecular Weight | 356.18 g/mol [3] |

| CAS Number | 37688-96-3[4] |

| InChIKey | SDENLXLNLFKRAR-UHFFFAOYSA-N[3] |

Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Solid | --INVALID-LINK-- |

| Melting Point | 50.4 °C | --INVALID-LINK-- |

| Boiling Point | 366.3 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.245 g/cm³ | --INVALID-LINK-- |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents like chloroform and hexane. | --INVALID-LINK-- |

Chemical Structure

The structure of this compound is a simple, unbranched 14-carbon chain with bromine atoms at the terminal positions.

Caption: Chemical structure of this compound.

Synthesis and Purification

The most common and direct route to this compound is through the bromination of its corresponding diol, 1,14-tetradecanediol.[4] This transformation is a classic example of a nucleophilic substitution reaction where the hydroxyl groups are converted into good leaving groups, which are subsequently displaced by bromide ions.

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Bromination of 1,14-Tetradecanediol

This protocol is a representative procedure based on standard organic chemistry transformations for converting diols to dibromides.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,14-tetradecanediol (1 equivalent).

-

Reagent Addition: Add a solution of 48% hydrobromic acid (HBr) (2.5 equivalents). With continuous stirring, slowly add concentrated sulfuric acid (H₂SO₄) (1.2 equivalents) dropwise. The addition of sulfuric acid is exothermic and should be done carefully, possibly in an ice bath.

-

Reaction: Heat the mixture to reflux (approximately 120-125 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting diol.

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ice-water. Extract the aqueous phase with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x volume of aqueous phase).

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is often a waxy solid or oil and may contain unreacted starting material or mono-brominated byproducts.

-

Recrystallization: If the crude product is solid, it can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture.

-

Column Chromatography: For oily products or to achieve higher purity, silica gel column chromatography is effective. A non-polar eluent system, such as hexane with a small percentage of ethyl acetate, will typically separate the non-polar dibromide from the more polar impurities.

Characterization

Structural confirmation of the synthesized this compound is crucial and is typically achieved through a combination of spectroscopic methods.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The key diagnostic signal is a triplet at approximately δ 3.4 ppm , corresponding to the two equivalent methylene groups (–CH₂–Br) adjacent to the bromine atoms. The integration of this peak should correspond to 4 protons. The other 24 protons of the internal methylene groups (–(CH₂)₁₂–) will appear as a broad multiplet around δ 1.2-1.4 ppm . A multiplet around δ 1.85 ppm can be attributed to the methylene groups beta to the bromine atoms.

-

¹³C NMR: In the carbon NMR spectrum, the carbon atoms attached to the bromine (C-Br) will appear at a characteristic chemical shift of around δ 34 ppm . The internal methylene carbons will resonate in the range of δ 28-33 ppm .

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) will not typically show a strong molecular ion peak due to the lability of the C-Br bond. However, a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br) would be a key indicator. Common fragmentation patterns include the loss of one bromine atom [M-Br]⁺ and the loss of HBr [M-HBr]⁺. Further fragmentation will lead to a series of alkyl chain fragments separated by 14 mass units (CH₂).

Applications in Drug Development

The primary utility of this compound in drug development is as a homobifunctional linker , particularly in the synthesis of PROTACs.[1][2]

Role as a PROTAC Linker

PROTACs are chimeric molecules that consist of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[5] The linker's length and flexibility are critical for enabling the formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.

This compound, with its 14-carbon chain, provides a significant and flexible span between the two reactive ends. In PROTAC synthesis, each bromine atom can be displaced by a nucleophile present on the POI-binding ligand and the E3 ligase ligand, thus forming the final chimeric molecule.

Caption: Role of this compound as a linker in PROTAC synthesis.

The choice of a 14-carbon linker is a strategic one; it provides sufficient length to span the distance between the binding sites of the target protein and the E3 ligase without introducing excessive rigidity that might hinder the optimal orientation required for ubiquitination. Researchers often synthesize a library of PROTACs with linkers of varying lengths to empirically determine the optimal linker for a given target.

Safety, Handling, and Storage

As with any reactive chemical, proper safety precautions are essential when handling this compound.

-

Hazard Identification: This compound may cause skin, eye, and respiratory tract irritation.[1]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from strong oxidizing agents.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. 1-Bromotetradecane (112-71-0) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | C14H28Br2 | CID 169955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:37688-96-3 | Chemsrc [chemsrc.com]

- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 1,14-Dibromotetradecane: Synthesis, Properties, and Applications in Advanced Chemical Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,14-Dibromotetradecane is a bifunctional α,ω-dihaloalkane that serves as a versatile building block in synthetic organic chemistry. Its fourteen-carbon aliphatic chain provides significant length and hydrophobicity, while the terminal bromine atoms offer reactive sites for nucleophilic substitution, making it an ideal linker for constructing complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed synthesis protocols, and key applications in the development of advanced materials and therapeutics, such as dicationic ionic liquids and Proteolysis Targeting Chimeras (PROTACs). The causality behind experimental choices and methodologies is emphasized to provide actionable insights for laboratory professionals.

Chemical Identity and Nomenclature

Proper identification of a chemical entity is foundational to its application in research and development. This compound is a symmetrical long-chain dihaloalkane.

-

IUPAC Name : this compound[1]

-

CAS Number : 37688-96-3

-

Molecular Formula : C₁₄H₂₈Br₂[1]

-

Molecular Weight : 356.18 g/mol [1]

-

Common Synonyms : Tetradecane, 1,14-dibromo-; Tetradecamethylene dibromide[1].

The structure consists of a linear fourteen-carbon chain with bromine atoms covalently bonded to the terminal carbons (C1 and C14).

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties is critical for handling, purification, and characterization of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Faint beige fused solid | [2] |

| Melting Point | 50.4 °C | [3] |

| Boiling Point | 366.3 °C at 760 mmHg | [3] |

| Density | 1.245 g/cm³ | [3] |

| Flash Point | 204.8 °C | [3] |

| Storage Temperature | Room Temperature, Sealed in Dry | [2] |

Table 2: Key Spectroscopic Data for this compound

| Spectroscopy | Feature | Expected Chemical Shift / Value |

| ¹H NMR | Triplet (t), -CH₂ -Br | ~3.4 ppm |

| Multiplet (m), -CH₂-CH₂ -Br | ~1.85 ppm | |

| Multiplet (m), Internal -(CH₂)₁₀- | ~1.2-1.4 ppm | |

| ¹³C NMR | C H₂-Br (C1, C14) | ~34 ppm |

| -C H₂-CH₂-Br (C2, C13) | ~33 ppm | |

| Internal -(C H₂)₁₀- | ~28-30 ppm | |

| FT-IR | C-H Stretch (Aliphatic) | 2850-2960 cm⁻¹ |

| C-H Bend (Methylene) | ~1465 cm⁻¹ | |

| C-Br Stretch | 560-650 cm⁻¹ |

Note: NMR chemical shifts are estimations based on standard values for similar functional groups and may vary depending on the solvent and instrument used.[4][5][6]

Synthesis of this compound

The most common and logical synthetic route to this compound is the conversion of its corresponding diol, 1,14-tetradecanediol, via nucleophilic substitution. This transformation replaces the hydroxyl groups with bromine atoms.

Experimental Protocol: Synthesis from 1,14-Tetradecanediol

This protocol is a representative method based on the well-established Appel reaction, which converts alcohols to alkyl halides using a phosphine and a halogen source.

Reaction Scheme: HO-(CH₂)₁₄-OH + 2 PBr₃ → Br-(CH₂)₁₄-Br + 2 H₃PO₃

References

- 1. This compound | C14H28Br2 | CID 169955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. imp.kiev.ua [imp.kiev.ua]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 6. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physical Properties of 1,14-Dibromotetradecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,14-Dibromotetradecane is a linear, bifunctional organobromine compound belonging to the class of α,ω-dihaloalkanes. Its structure, featuring a fourteen-carbon aliphatic chain capped at both ends by bromine atoms, makes it a valuable and versatile building block in synthetic organic chemistry. For researchers in materials science and drug development, it serves as a long, flexible linker to synthesize polymers, supramolecular structures, and complex drug delivery systems. A thorough understanding of its physical and spectral properties is paramount for its effective use, ensuring purity, predicting behavior in reaction media, and confirming the identity of synthesized derivatives. This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, grounded in established chemical principles and supported by reliable data sources.

Part 1: Chemical Identity and Core Physicochemical Properties

Precise identification and knowledge of the fundamental physical characteristics of a chemical reagent are the bedrock of reproducible and successful research. This compound is a waxy or fused solid at room temperature, a characteristic of long-chain alkanes, with its relatively high melting point influenced by the strong intermolecular van der Waals forces and dipole-dipole interactions arising from the terminal bromine atoms.

Chemical Identifiers

A consistent and accurate identification of this compound is crucial for sourcing and regulatory compliance. The key identifiers are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 37688-96-3 | [1] |

| Molecular Formula | C₁₄H₂₈Br₂ | [1][2] |

| Molecular Weight | 356.18 g/mol | [1] |

| InChIKey | SDENLXLNLFKRAR-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C(CCCCCCCBr)CCCCCCBr | [1][2] |

Physicochemical Data

The physical properties of this compound dictate its handling, reaction conditions, and purification methods. The following table summarizes its key physicochemical data.

| Property | Value | Significance & Experimental Context |

| Melting Point | 50.4 °C | The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity sample. This property is typically determined using a melting point apparatus or by Differential Scanning Calorimetry (DSC), which provides a more precise thermal profile. |

| Boiling Point | 366.3 °C at 760 mmHg | The high boiling point reflects the compound's large molecular mass and polarity. Due to this high temperature, distillation is often performed under reduced pressure to prevent decomposition. |

| Density | 1.245 g/cm³ | Being denser than water, this compound will form the lower layer in an immiscible aqueous-organic mixture, a key consideration for extraction and work-up procedures. |

| Flash Point | 204.8 °C | The flash point is the lowest temperature at which vapors will ignite in the presence of an ignition source. This high value indicates a relatively low fire hazard under standard laboratory conditions. |

| Refractive Index | 1.487 | The refractive index is a measure of how light propagates through the substance and is a useful physical constant for identity confirmation of a liquid sample (measured above its melting point). It is determined using a refractometer. |

| Solubility | Insoluble in water; Soluble in organic solvents. | Its long hydrophobic alkyl chain makes it virtually insoluble in water.[3][4] It readily dissolves in non-polar and moderately polar organic solvents such as ethers, chloroform, and benzene, a consequence of the "like dissolves like" principle.[3][4] |

Part 2: Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for verifying the chemical structure and purity of this compound. While publicly accessible spectra for this specific compound are limited, its symmetrical structure allows for a clear prediction of its spectral features.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The chemical environment of the protons dictates their resonance frequency (chemical shift).

-

Expected Signals:

-

Triplet (δ ≈ 3.4 ppm): This signal corresponds to the four protons on the carbons directly bonded to the bromine atoms (Br-CH₂ -). The electronegative bromine atom deshields these protons, shifting their signal downfield. The signal is split into a triplet by the two adjacent protons on the neighboring methylene group (n+1 rule, 2+1=3).

-

Multiplet (δ ≈ 1.85 ppm): This signal arises from the four protons on the carbons beta to the bromine atoms (-CH₂-CH₂ -CH₂Br). These protons will appear as a multiplet due to coupling with the protons on both adjacent methylene groups.

-

Broad Singlet/Multiplet (δ ≈ 1.2-1.4 ppm): This large, overlapping signal represents the remaining 20 protons of the central methylene groups (-CH₂-(CH₂ )₁₀-CH₂-). Due to very similar chemical environments, their signals merge into a broad peak.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. Due to the molecule's symmetry, only seven distinct carbon signals are expected.

-

Expected Signals:

-

δ ≈ 34 ppm: The carbon atom directly attached to the bromine ( C H₂-Br). This carbon is shifted downfield due to the electronegativity of the bromine.

-

δ ≈ 33 ppm: The carbon atom beta to the bromine (-C H₂-CH₂Br).

-

δ ≈ 28-30 ppm: A series of signals for the remaining five unique carbon atoms in the central part of the alkyl chain. The chemical shifts of these carbons are very similar, typical for the internal methylene groups of a long alkyl chain.

-

FTIR (Fourier-Transform Infrared) Spectroscopy

The FTIR spectrum reveals the vibrational modes of the molecule's functional groups. For this compound, the spectrum is dominated by the vibrations of the alkyl chain and the carbon-bromine bonds.

-

Key Vibrational Bands:

-

2920-2850 cm⁻¹ (Strong): These intense peaks are characteristic of the symmetric and asymmetric C-H stretching vibrations of the methylene (CH₂) groups in the long alkyl chain.

-

1465 cm⁻¹ (Medium): This absorption corresponds to the scissoring (bending) vibration of the CH₂ groups.

-

~1250 cm⁻¹ (Variable): A CH₂ wagging vibration can often be observed in this region for long alkyl chains.[5]

-

~720 cm⁻¹ (Medium): This peak is due to the rocking motion of the long methylene chain.

-

690-515 cm⁻¹ (Medium-Strong): The C-Br stretching vibration falls within this range.[5] The presence of a band in this region is a strong indicator of the carbon-bromine bond.

-

Part 3: Experimental Workflow and Methodologies

The determination of the physical and spectroscopic properties of a compound like this compound follows a logical and systematic workflow to ensure data accuracy and compound integrity.

General Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical and spectroscopic characterization of a synthesized or procured chemical sample.

References

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1,14-Dibromotetradecane in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,14-dibromotetradecane, a key bifunctional building block in organic and polymer synthesis. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. In the absence of extensive published quantitative data, this guide establishes a predictive framework based on the principle of "like dissolves like," supported by qualitative data from analogous long-chain alkyl halides. Furthermore, it provides detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to generate critical data for their specific applications.

Introduction: The Synthetic Versatility of this compound

This compound (C₁₄H₂₈Br₂) is a valuable linear α,ω-dihaloalkane. Its two terminal bromine atoms provide reactive sites for a variety of nucleophilic substitution reactions, making it an important precursor for the synthesis of polymers, crown ethers, and long-chain functionalized molecules.[1][2] The efficacy of its use in these synthetic applications is critically dependent on its solubility in the chosen reaction medium. A thorough understanding of its solubility profile is therefore not merely academic but a prerequisite for rational solvent selection, reaction optimization, and product purification.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide a predictive assessment across a range of common organic solvents, and offer detailed methodologies for its experimental determination.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a powerful predictive tool, suggesting that substances with similar polarities are more likely to be miscible.[3][4]

This compound is characterized by a long, nonpolar tetradecamethylene chain and two polar carbon-bromine (C-Br) bonds at its termini. The molecule's overall character is dominated by the nonpolar alkyl backbone. Consequently, its solubility behavior is primarily dictated by van der Waals forces (specifically, London dispersion forces).[1][5]

The dissolution of this compound in a solvent can be conceptualized as a three-step process:

-

Overcoming solute-solute interactions: Energy is required to break the intermolecular forces holding the this compound molecules together in the solid state.

-

Overcoming solvent-solvent interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the solute molecule interacts with the solvent molecules.

For dissolution to occur, the energy released in the third step should be comparable to or greater than the energy input required for the first two steps.

Factors Influencing the Solubility of this compound

Several key factors influence the solubility of this long-chain dibromoalkane:

-

Solvent Polarity: Due to its predominantly nonpolar nature, this compound is expected to be most soluble in nonpolar and weakly polar organic solvents.[1][6] In these solvents, the primary intermolecular interactions are London dispersion forces, similar to the forces between the solute molecules themselves.[5]

-

Temperature: The solubility of solids in liquids generally increases with temperature.[4] An increase in temperature provides the necessary energy to overcome the lattice energy of the solid solute and the intermolecular forces of the solvent.

-

Molecular Size and Shape: The long, linear structure of this compound allows for significant surface area contact, leading to substantial London dispersion forces between solute molecules.

Predictive Solubility Profile of this compound

While specific quantitative data for this compound is scarce, a predictive solubility profile can be constructed based on the behavior of analogous compounds such as 1-bromotetradecane and general principles of solubility for halogenated hydrocarbons.[1][7][8]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane, Pentane | High | "Like dissolves like" principle dominates. Strong van der Waals interactions between the long alkyl chain of the solute and the solvent molecules.[5][9] |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | Similar to aliphatic solvents, with the potential for weak dipole-induced dipole interactions with the C-Br bonds. |

| Halogenated | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | High | Strong compatibility due to similar polarities and the presence of halogen atoms.[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have some polarity but are also capable of significant van der Waals interactions. THF is more polar and may be a slightly better solvent. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These are polar aprotic solvents. While the polarity is higher, the alkyl groups on the ketone can interact favorably with the tetradecamethylene chain. 1-bromotetradecane is soluble in acetone.[8] |

| Esters | Ethyl acetate | Moderate | Similar to ketones in terms of being polar aprotic with significant nonpolar character. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The high polarity and hydrogen-bonding capability of short-chain alcohols are not ideal for the nonpolar solute. Solubility is expected to increase with the alkyl chain length of the alcohol. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low | The high polarity and strong dipole-dipole interactions of these solvents are a poor match for the nonpolar nature of this compound. |

| Polar Protic | Water | Insoluble | The large, nonpolar hydrocarbon chain cannot overcome the strong hydrogen-bonding network of water.[7][8] |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, experimental determination is essential. The following section provides a detailed protocol for the widely accepted shake-flask method.[10]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

Step-by-Step Experimental Protocol

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of this compound into a vial. The excess is crucial to ensure a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial and place it in a temperature-controlled shaker or water bath.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but this should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

For finer suspensions, centrifuge the vial to pellet the excess solid.[10]

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a chemically inert syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.[10]

-

Accurately weigh the collected filtrate.

-

Perform a serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validating System and Quality Control

-

Equilibrium Time: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be independent of the agitation time after a certain point.

-

Triplicate Measurements: All experiments should be performed in at least triplicate to ensure the reproducibility of the results.

-

Purity of Materials: The purity of both the this compound and the solvents should be confirmed prior to the experiment, as impurities can significantly affect solubility.

Visualizing the Process

Logical Relationship of Solubility

Caption: The principle of "like dissolves like" governing solubility.

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While a comprehensive, publicly available dataset for the quantitative solubility of this compound in organic solvents is currently lacking, this guide provides a robust framework for its prediction and experimental determination. The predominantly nonpolar character of the molecule suggests high solubility in nonpolar and weakly polar solvents, and low solubility in highly polar media. For applications requiring precise solubility data, the detailed shake-flask protocol presented herein offers a reliable and validated method for generating this critical information in the laboratory. This guide empowers researchers to make informed decisions regarding solvent selection, ultimately leading to more efficient and successful synthetic outcomes.

References

- 1. webhome.auburn.edu [webhome.auburn.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ws [chem.ws]

- 4. byjus.com [byjus.com]

- 5. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. bdmaee.net [bdmaee.net]

- 9. All about Solubility of Alkanes [unacademy.com]

- 10. benchchem.com [benchchem.com]

safety and handling of 1,14-Dibromotetradecane

An In-Depth Technical Guide to the Safe Handling of 1,14-Dibromotetradecane for Research and Development Professionals

Introduction

This compound (CAS No: 37688-96-3) is a long-chain bifunctional alkyl halide.[1][2] Its structure, featuring bromine atoms at both ends of a fourteen-carbon chain, makes it a valuable intermediate in various fields of organic synthesis. Researchers and drug development professionals utilize it for applications such as the synthesis of polymers, the creation of long-chain linkers for complex molecules, and the formation of bolaamphiphiles. While its utility is significant, its safe and effective use hinges on a thorough understanding of its properties and potential hazards.

The available toxicological data for this compound is limited, and in some cases, hazard classifications are inconsistent across reporting bodies.[1] This guide adopts the principle of prudent practice, advising researchers to treat the substance with a high degree of caution. By synthesizing data from safety data sheets (SDS), chemical databases, and general laboratory safety protocols, this document provides a comprehensive framework for the safe handling, storage, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of experimental work.

Compound Profile and Physicochemical Properties

A precise understanding of a chemical's physical properties is foundational to its safe handling. For instance, knowing that this compound is a solid at standard room temperature informs decisions on its transfer and weighing, helping to minimize the generation of dust or aerosols.[2]

| Property | Value | Reference |

| CAS Number | 37688-96-3 | [1][2] |

| Molecular Formula | C₁₄H₂₈Br₂ | [1][2] |

| Molecular Weight | 356.18 g/mol | [1][2] |

| Appearance | Solid | [2][3] |

| Melting Point | 50.4 °C | [2] |

| Boiling Point | 366.3 °C at 760 mmHg | [2] |

| Flash Point | 204.8 °C | [2] |

| Density | 1.245 g/cm³ | [2] |

| Solubility | Insoluble in water. Soluble in acetone, benzene, and chloroform. | [4][5] |

Hazard Identification and Risk Assessment

The causality behind treating this compound with caution stems from its classification as an alkyl halide and the GHS hazard statements associated with it, despite some reporting inconsistencies.[1] Alkyl halides as a class can be irritants and may have other toxicological effects that are not yet fully characterized for this specific compound.

-

Primary Health Hazards: Aggregated GHS information indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] The lack of comprehensive toxicological studies means that other potential health effects cannot be ruled out, necessitating the use of robust personal protective equipment to minimize all routes of exposure.[4][6]

-

Reactivity Hazards: This compound is incompatible with strong oxidizing agents and strong bases.[4][7] Contact with strong bases can initiate elimination reactions, while strong oxidizers can lead to vigorous, potentially hazardous reactions.

-

Thermal Decomposition: When heated to decomposition, as in a fire, this compound will release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) gas.[4][7]

Standard Operating Procedures for Safe Handling

A self-validating safety protocol integrates engineering controls, administrative practices, and personal protective equipment into a seamless workflow. The primary objective is to minimize the potential for exposure at every step.

Engineering Controls

The first line of defense is to handle the chemical within a controlled environment.

-

Chemical Fume Hood: All weighing and transfer operations involving this compound must be conducted inside a certified chemical fume hood to control potential exposure to dust or vapors.[8]

-

Emergency Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[8]

Experimental Protocol for Handling

-

Pre-Handling Verification: Before use, confirm the identity of the chemical by checking the label. Visually inspect the container for any signs of damage or compromise. Review the Safety Data Sheet (SDS) for any specific handling instructions.[9]

-

Personal Protective Equipment (PPE) Donning: Put on all required PPE as detailed in Section 4. This step is non-negotiable.

-

Material Transfer (Solid):

-

Place the stock container, a pre-labeled receiving vessel, and a clean spatula within the fume hood.

-

Carefully open the stock container.

-

Use the spatula to transfer the required amount of the solid chemical to the receiving vessel. Perform this action gently to avoid generating airborne dust.

-

If the chemical needs to be melted for transfer, use a controlled heating source (e.g., a heating mantle with a stirrer) within the fume hood. Do not use an open flame.

-

-

Post-Handling Procedures:

-

Securely close the lids on both the stock container and the receiving vessel.

-

Wipe down the spatula with a solvent-moistened cloth (disposing of the cloth as hazardous waste) and decontaminate the work surface within the fume hood.

-

Return the stock container to its designated storage location.

-

Properly doff and dispose of single-use PPE.

-

Personal Protective Equipment (PPE) Specification

The selection of PPE is dictated by a risk assessment of the chemical's hazards. For this compound, the focus is on preventing skin, eye, and respiratory contact.

-

Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[4][7] A face shield should be worn over the goggles if there is a risk of splashing, particularly when handling the molten substance.[8]

-

Skin and Body Protection:

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required.[4][7] If there is a potential for generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[11]

Caption: Personal Protective Equipment (PPE) selection and use workflow.

Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][12]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.[4][12]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration. Seek immediate medical attention.[4][12]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12]

Spill Management

The appropriate response to a spill depends on its scale and the immediate hazards it presents.

Caption: Decision tree for responding to a chemical spill.

Small Spill Cleanup Protocol (<100g)

-

Alert and Secure: Alert personnel in the immediate area. Ensure the spill is not near an ignition source.[13][14]

-

Don PPE: Wear, at a minimum, double nitrile gloves, chemical safety goggles, a face shield, and a lab coat.

-

Contain: Gently cover the spilled solid with an inert absorbent material like sand, vermiculite, or a commercial spill absorbent.[4][9] This prevents the powder from becoming airborne.

-

Collect: Carefully scoop the mixture of absorbent and chemical into a designated, sealable hazardous waste container.[15] Use non-sparking tools if there is any fire concern.

-

Decontaminate: Wipe the spill area with a cloth dampened with a detergent solution, followed by water.[14][16] Place all cleaning materials into the hazardous waste container.

-

Label and Dispose: Seal the container, label it clearly as "Hazardous Waste: this compound Spill Debris," and arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[14]

Storage and Waste Disposal

Proper storage and disposal are critical endpoints in the chemical lifecycle, essential for maintaining a safe laboratory environment.

Storage Conditions

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][12]

-

The storage location should be separate from incompatible materials, specifically strong oxidizing agents and strong bases.[7]

Waste Management Protocol

All materials that come into contact with this compound must be considered hazardous waste. This includes empty containers, used gloves, absorbent materials from spills, and contaminated labware.

Caption: Workflow for the proper disposal of chemical waste.

-

Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.

-

Containment: Collect all waste in a designated, leak-proof, and sealable container.[11]

-

Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name ("this compound") and a clear indication of the associated hazards (e.g., "Irritant").[3]

-

Professional Disposal: Never dispose of this compound or its waste down the drain or in the regular trash.[4][11] All disposal must be handled through a licensed hazardous waste disposal company, typically coordinated by your institution's EHS department.[3]

Conclusion

The safe and responsible use of this compound in a research and development setting is achievable through a commitment to established safety principles. Given the incomplete toxicological profile, a cautious approach is mandatory. The core tenets of this approach are: consistent use of engineering controls like fume hoods, diligent application of appropriate personal protective equipment, strict adherence to handling and waste disposal protocols, and thorough preparation for emergency situations. By integrating these practices, scientists can effectively utilize this versatile chemical reagent while upholding the highest standards of laboratory safety.

References

- 1. This compound | C14H28Br2 | CID 169955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:37688-96-3 | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. bdmaee.net [bdmaee.net]

- 6. hpc-standards.com [hpc-standards.com]

- 7. fishersci.com [fishersci.com]

- 8. ipo.rutgers.edu [ipo.rutgers.edu]

- 9. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. chemkleancorp.com [chemkleancorp.com]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. ehs.utk.edu [ehs.utk.edu]

- 16. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]

An In-Depth Technical Guide to 1,14-Dibromotetradecane as a Chemical Intermediate

Abstract: 1,14-Dibromotetradecane (C₁₄H₂₈Br₂) is a bifunctional, long-chain aliphatic hydrocarbon that serves as a highly versatile chemical intermediate in organic synthesis. Its linear fourteen-carbon backbone provides significant hydrophobicity and flexibility, while the terminal bromine atoms offer reactive sites for a range of nucleophilic substitution and organometallic reactions. This guide provides an in-depth analysis of its physicochemical properties, synthesis, core reactivity, and applications, with a particular focus on its utility in drug discovery, materials science, and the synthesis of complex molecular architectures like bolaamphiphiles. Detailed protocols and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals both theoretical understanding and practical, field-proven insights into leveraging this intermediate for advanced applications.

Physicochemical Profile of this compound

This compound is a waxy solid at room temperature, characterized by its long alkyl chain which dictates its solubility and physical state.[1] Its bifunctionality is the cornerstone of its utility as a chemical linker and building block.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | Tetradecamethylene dibromide | [2] |

| CAS Number | 37688-96-3 | [1][2] |

| Molecular Formula | C₁₄H₂₈Br₂ | [2][3] |

| Molecular Weight | 356.18 g/mol | [2] |

| Appearance | Faint beige fused solid | [1] |

| Melting Point | 50.4 °C | [1][4] |

| Boiling Point | ~366.3 °C at 760 mmHg (est.) | [4] |

| Density | ~1.245 - 1.338 g/cm³ (est.) | [1][4] |

| Solubility | Insoluble in water; soluble in organic solvents like acetone, benzene. | [5] |

Synthesis and Purification

The most direct and common synthesis of this compound involves the dibromination of its corresponding diol, 1,14-tetradecanediol.[4] This transformation is analogous to the well-established methods for converting primary alcohols to alkyl bromides, such as reaction with hydrobromic acid.[6][7][8]

General Synthetic Workflow

The conversion of the terminal hydroxyl groups to bromides is typically achieved under acidic conditions. The mechanism involves the protonation of the alcohol's hydroxyl group to form a good leaving group (water), which is then displaced by a bromide ion in a nucleophilic substitution (Sₙ2) reaction.

Caption: Synthetic pathway from 1,14-tetradecanediol to this compound.

Standard Laboratory Protocol: Dibromination of 1,14-Tetradecanediol

This protocol is a representative procedure adapted from standard alcohol-to-bromide conversion methods.[5][7]

Materials:

-

1,14-Tetradecanediol

-

Hydrobromic acid (48% aqueous solution)

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated solution)

-

Anhydrous Magnesium Sulfate

-

Hexane or Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,14-tetradecanediol and an excess of 48% hydrobromic acid.

-

Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring. The addition is exothermic and must be controlled. Sulfuric acid acts as a dehydrating agent and promotes the reaction.

-

Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. If a solid has formed, add an organic solvent like diethyl ether or dichloromethane to dissolve it.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system, such as ethanol or hexane, to yield pure this compound.

Core Reactivity as a Bifunctional Intermediate

The synthetic power of this compound lies in the reactivity of its two terminal C-Br bonds. As a primary alkyl halide, it readily undergoes Sₙ2 reactions and can be used to form organometallic reagents.[8][9] This bifunctionality allows it to act as a linker, connecting two molecular entities or forming symmetrical macrocycles or polymers.

Caption: Core reaction pathways for this compound.

Nucleophilic Substitution (Sₙ2) Reactions: The Williamson Ether Synthesis